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Compound of Interest

Compound Name: 2-Bromo-3-nitrotoluene

Cat. No.: B170676 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-
Bromo-3-nitrotoluene, a key intermediate in various synthetic applications. The document

details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data,

supported by established experimental protocols.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 2-Bromo-3-nitrotoluene,

facilitating easy reference and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (Proton NMR) Data

Chemical Shift (δ)
ppm

Multiplicity
Coupling Constant
(J) Hz

Assignment

~7.8-8.0 m - Aromatic-H

~7.4-7.6 m - Aromatic-H

~7.2-7.4 m - Aromatic-H

~2.5 s - -CH₃
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Note: Predicted values based on typical shifts for substituted toluenes. Actual values may vary

depending on solvent and instrument frequency.

¹³C NMR (Carbon-13) NMR Data

Due to the lack of symmetry in 2-Bromo-3-nitrotoluene, seven distinct signals are expected in

the proton-decoupled ¹³C NMR spectrum.[1]

Chemical Shift (δ) ppm Assignment

~148 C-NO₂

~138 C-CH₃

~134 Aromatic C-H

~130 Aromatic C-H

~125 Aromatic C-H

~120 C-Br

~20 -CH₃

Note: These are approximate chemical shifts based on general values for substituted aromatic

compounds.[2][3] The presence of both a bromine and a nitro group will influence the final

chemical shifts.

Infrared (IR) Spectroscopy
The IR spectrum of 2-Bromo-3-nitrotoluene is characterized by the following significant

absorption bands:
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Wavenumber (cm⁻¹) Intensity
Functional Group
Assignment

~3100-3000 Medium Aromatic C-H Stretch[4]

~2950-2850 Medium -CH₃ Stretch

~1530-1550 Strong Asymmetric NO₂ Stretch[5]

~1350-1360 Strong Symmetric NO₂ Stretch[5]

~1600 & ~1450 Medium-Strong Aromatic C=C Bending[4]

~800-700 Strong C-Br Stretch

~900-675 Strong
Aromatic C-H Out-of-plane

Bending

Note: The strong absorptions corresponding to the nitro group are highly characteristic for

aromatic nitro compounds.[6]

Mass Spectrometry (MS)
The mass spectrum of 2-Bromo-3-nitrotoluene will exhibit a characteristic isotopic pattern for

the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in an approximate 1:1

ratio).[7]

m/z Relative Intensity (%) Assignment

215 ~100 [M]⁺ (with ⁷⁹Br)

217 ~98 [M+2]⁺ (with ⁸¹Br)

199 Moderate [M-O]⁺

185 Moderate [M-NO]⁺

169 Moderate [M-NO₂]⁺

90 High [C₇H₆]⁺

77 Moderate [C₆H₅]⁺
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Note: Fragmentation patterns are predicted based on the typical behavior of nitroaromatic and

brominated compounds. The molecular ion is expected to be the base peak. The loss of the

nitro group and bromine are common fragmentation pathways.[8][9]

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound such as 2-Bromo-3-nitrotoluene.

NMR Spectroscopy
Sample Preparation: Dissolve 5-10 mg of 2-Bromo-3-nitrotoluene in approximately 0.6-0.7

mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0

ppm).

Data Acquisition: Transfer the solution to a 5 mm NMR tube. Acquire the ¹H and ¹³C NMR

spectra on a spectrometer operating at a suitable frequency (e.g., 400 MHz for ¹H).

Data Processing: Process the raw data (FID) by applying a Fourier transform, phase

correction, and baseline correction. Integrate the signals in the ¹H NMR spectrum and

reference the chemical shifts to TMS.

Infrared (IR) Spectroscopy
Sample Preparation (KBr Pellet Method):

Grind a small amount (1-2 mg) of 2-Bromo-3-nitrotoluene with approximately 100-200

mg of dry potassium bromide (KBr) using an agate mortar and pestle until a fine, uniform

powder is obtained.

Place a portion of the powder into a pellet press and apply pressure to form a thin,

transparent pellet.

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer and

acquire the spectrum.
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Background Correction: Record a background spectrum of the empty sample compartment

to subtract atmospheric and instrumental interferences.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer,

typically via a direct insertion probe for solid samples or after dissolution in a suitable solvent

for techniques like Electrospray Ionization (ESI).

Ionization: Ionize the sample using an appropriate method, such as Electron Impact (EI) for

volatile compounds.

Mass Analysis: The resulting ions are separated based on their mass-to-charge (m/z) ratio

by a mass analyzer.

Detection: The detector records the abundance of each ion, generating a mass spectrum.

Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic characterization of

an organic compound like 2-Bromo-3-nitrotoluene.
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Caption: Workflow for the spectroscopic characterization of 2-Bromo-3-nitrotoluene.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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